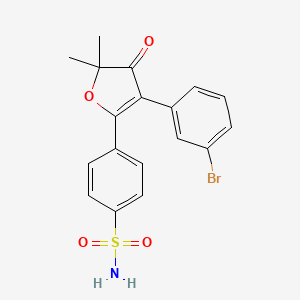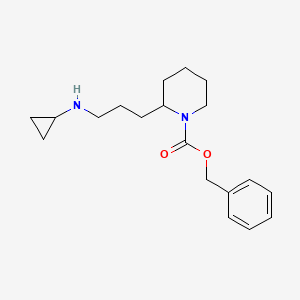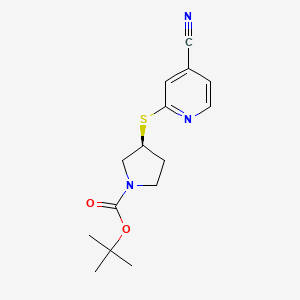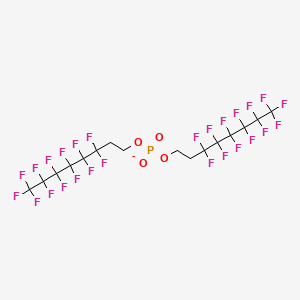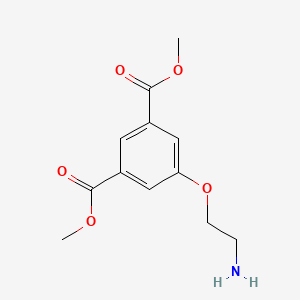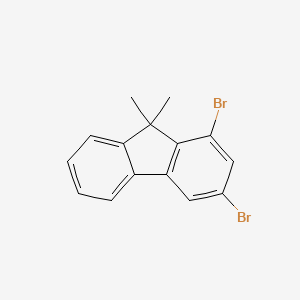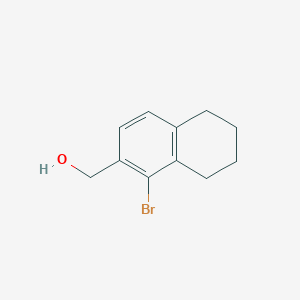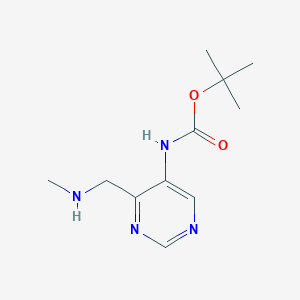
Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidine ring, and a methylamino substituent
准备方法
The synthesis of tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 4-chloropyrimidine with methylamine to form 4-((methylamino)methyl)pyrimidine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
化学反应分析
Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chloro or bromo substituents.
科学研究应用
Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用机制
The mechanism of action of tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death or reduced proliferation .
相似化合物的比较
Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (4-((dimethylamino)methyl)pyrimidin-5-yl)carbamate: This compound has a similar structure but with a dimethylamino group instead of a methylamino group, which may result in different chemical reactivity and biological activity.
Tert-butyl (4-((ethylamino)methyl)pyrimidin-5-yl)carbamate: The presence of an ethylamino group can alter the compound’s solubility and interaction with biological targets.
Tert-butyl (4-((propylamino)methyl)pyrimidin-5-yl)carbamate: The longer alkyl chain in the propylamino group can affect the compound’s pharmacokinetic properties and overall efficacy
属性
分子式 |
C11H18N4O2 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(methylaminomethyl)pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-9-6-13-7-14-8(9)5-12-4/h6-7,12H,5H2,1-4H3,(H,15,16) |
InChI 键 |
YMRCOAPUJNDRKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CN=CN=C1CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)

